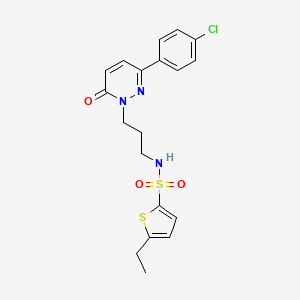

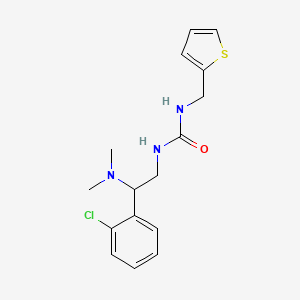

N-(2H-1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves intricate organic synthesis techniques aimed at constructing the pyrrolidine backbone coupled with benzodioxole and benzofuran moieties. For instance, Wakenhut et al. (2008) describe the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides, highlighting methods that could be adapted for synthesizing our compound of interest due to the structural similarities, particularly the pyrrolidine core and the specific functionalization required for biological activity (Wakenhut et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a pyrrolidine ring, a key structural motif associated with various biological activities. The detailed structural analysis often involves X-ray crystallography and NMR studies, providing insights into the conformational preferences and the stereochemistry of the molecule. For example, the crystal structure and Hirshfeld surface analysis performed by Artheswari et al. (2019) on a related N-(pyridin-2-ylmethyl)benzamide derivative highlight the importance of such analyses in understanding the molecular interactions and properties of these compounds (Artheswari et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of the compound is influenced by its functional groups. The benzodioxole and benzofuran rings, along with the pyrrolidine moiety, contribute to its chemical behavior in reactions. For example, the presence of amide and ether functionalities might affect its nucleophilicity and electrophilicity, respectively, dictating its participation in various organic reactions such as substitutions, additions, or cyclizations.

Physical Properties Analysis

The physical properties of this compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in research. These properties are determined through experimental studies that include thermal analysis, solubility tests in various solvents, and crystallization experiments. The study by Amirnasr et al. (2002) on related complexes provides a framework for understanding how such physical properties might be assessed and interpreted (Amirnasr et al., 2002).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, stability under various conditions, and its interactions with other molecules, are vital for its application in chemical and biological research. Studies such as those by Wakenhut et al. (2009), which investigate N-[(3S)-pyrrolidin-3-yl]benzamides, shed light on how structural modifications impact the compound's pharmacological profile, potentially offering insights into the chemical properties of our compound of interest (Wakenhut et al., 2009).

科学的研究の応用

Cholinesterase Inhibitory Activity

Research into benzofuran derivatives, such as the synthesis and study of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, reveals potent inhibitory effects on butyrylcholinesterase. These compounds exhibit significant potential for treating Alzheimer’s disease due to their inhibitory action, with some demonstrating good effects on preventing Aβ peptide aggregation, a hallmark of Alzheimer’s pathology (Abedinifar et al., 2018).

Ligand for Transition Metal Complexes

The compound has been investigated for its role as a potentially tridentate ligand in transition metal complexes. Studies have shown the synthesis of various complexes with N-(2-benzamide)pyridine-2'-carboxamide, showcasing the versatility of such compounds in coordination chemistry and potential applications in catalysis or material science (Manessi‐Zoupa et al., 1994).

Synthesis of Pyrrolidine Derivatives

The asymmetric organocatalysis approach has been employed to synthesize pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold. This method highlights the chemical and stereochemical efficiency, operational simplicity, and broad substrate scope, indicating its potential in medicinal chemistry for the development of biologically active compounds (Kowalczyk et al., 2016).

Antimicrobial Screening

The incorporation of benzofuran moieties into azetidinone derivatives has been explored for their antibacterial activity. This research underlines the synthesis of novel compounds with potential as antimicrobial agents, demonstrating significant efficacy against various pathogenic bacteria (Idrees et al., 2020).

Anti-Fatigue Effects

Benzamide derivatives, including those related to the queried compound, have been synthesized and evaluated for their anti-fatigue effects. These studies indicate that certain benzamide derivatives can enhance the forced swimming capacity in mice, suggesting potential therapeutic applications for fatigue-related conditions (Wu et al., 2014).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-20(21-16-2-4-18-19(10-16)26-12-25-18)22-7-5-15(11-22)13-1-3-17-14(9-13)6-8-24-17/h1-4,9-10,15H,5-8,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPKSBSZZUNYCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)

![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)